molecular formula C21H22N4O4S2 B2805461 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 941902-89-2

3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2805461
CAS-Nummer: 941902-89-2
Molekulargewicht: 458.55
InChI-Schlüssel: JKLQTXRBHZETOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one (CAS 941902-89-2) is a synthetic small molecule with a molecular formula of C21H22N4O4S2 and a molecular weight of 458.55 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Benzothiazole derivatives are extensively investigated in antibiotic discovery research, particularly for their promising in vitro and in vivo anti-tubercular activity against Mycobacterium tuberculosis, with some derivatives demonstrating potent inhibition comparable to standard reference drugs . The structural motifs present in this compound, including the nitrobenzothiazole group and the piperazine linker, are commonly utilized in the design of novel bioactive molecules targeting various enzymes and receptors . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-29-16-3-5-17(6-4-16)30-13-8-20(26)23-9-11-24(12-10-23)21-22-18-7-2-15(25(27)28)14-19(18)31-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLQTXRBHZETOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing benzothiazole structures have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (breast cancer)15.36Inhibition of BRAF/VEGFR-2
Compound BA549 (lung cancer)10.45Induction of apoptosis
Compound CHeLa (cervical cancer)12.30Cell cycle arrest

These findings suggest that the incorporation of specific functional groups, such as nitro and methoxy, enhances the anticancer potency of the compound.

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. For example, the compound may inhibit BRAF and VEGFR-2 , which are critical in cancer cell proliferation and angiogenesis. Studies have shown that compounds with structural similarities can lead to G2/M phase cell cycle arrest and induce apoptosis in cancer cells, as evidenced by increased apoptotic markers when treated with these compounds .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives and tested their effectiveness against multiple cancer cell lines. The most potent compound exhibited an IC50 value comparable to established chemotherapeutics like sorafenib .
  • Anticonvulsant Activity : Research into 1,3,4-thiadiazole derivatives has revealed their potential as anticonvulsants, which may also relate to the biological activity of our compound due to shared structural features .
  • Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of oxidative stress, suggesting that modifications to the thiazole ring could enhance protective effects against neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole/Thiazolidinone Scaffolds

The target compound shares key structural motifs with several synthesized derivatives:

Table 1: Structural Variations and Physicochemical Properties
Compound Name Key Substituents Molecular Weight (g/mol) XlogP Key References
Target Compound 6-nitrobenzo[d]thiazol-2-yl, 4-methoxyphenylthio Not reported ~3.0*
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenylpiperazine, p-tolylthiazole 422.54 Not reported
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Phenylpiperazine, 4-methoxyphenylthiazole 408.52 Not reported
1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) 4-chlorophenyl, 4-methoxyphenylthiazole hydrazone Not reported Not reported
ZINC8601670 (GLP1R ligand) 4,7-dimethoxybenzo[d]thiazol-2-yl, 4-fluorophenylsulfonyl 493.568 3.0

*Estimated based on structural similarity to ZINC8601670 .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group contrasts with methoxy or chloro substituents in analogs (e.g., THPA6 , ZINC8601670 ). Nitro groups may enhance electrophilic reactivity but reduce solubility compared to methoxy or halogens.
  • Piperazine Linkers : Derivatives with arylpiperazine moieties (e.g., compounds 13 and 16 ) demonstrate that substituents on the piperazine ring modulate steric bulk and hydrogen-bonding capacity. The target compound’s benzo[d]thiazol-piperazine linkage is less common but may improve π-π stacking in biological targets.

Yield Comparison :

  • Piperazine-thiazole derivatives typically exhibit yields of 72–88% , while hydrazone-based compounds (e.g., THPA6) achieve ~85% yields . The nitro group in the target compound may lower yields due to steric or electronic challenges.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: Unlike urea-based analogs (e.g., ), the target compound lacks hydrogen bond donors, which may limit interactions with polar targets but improve blood-brain barrier penetration.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions, including:

  • Coupling of benzothiazole and piperazine: React 6-nitrobenzo[d]thiazol-2-amine with piperazine under reflux in ethanol to form the piperazine-benzothiazole intermediate. Control stoichiometry to avoid byproducts .
  • Thioether formation: Introduce the 4-methoxyphenylthio group via nucleophilic substitution. Use anhydrous dimethylformamide (DMF) as a solvent and maintain temperatures between 60–70°C to enhance reaction efficiency .
  • Final propan-1-one linkage: Employ a carbonyl coupling agent (e.g., EDCI/HOBt) in dichloromethane to link the intermediate to the propan-1-one moiety. Monitor reaction progress via TLC .
    Optimization: Adjust solvent polarity (e.g., acetonitrile for better solubility) and use catalytic bases (e.g., triethylamine) to improve yield (typically 60–75%) .

Basic: How do researchers confirm the compound’s purity and structural integrity?

Answer:

  • Purity assessment: Use HPLC with a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min) to achieve >95% purity. Retention time and peak symmetry are critical metrics .
  • Structural confirmation:
    • NMR: Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm, benzothiazole carbons at δ 160–165 ppm) .
    • Mass spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+ ~510–520 g/mol) .

Advanced: How can electronic properties and charge distribution be analyzed to predict reactivity?

Answer:

  • Wavefunction analysis: Use Multiwfn software to calculate electrostatic potential (ESP) maps and electron localization functions (ELF). This identifies nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient) .
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
    Application: Correlate electronic features with biological activity (e.g., nitro group’s electron-withdrawing effect enhances DNA intercalation) .

Advanced: What computational strategies model ligand-target interactions for mechanistic studies?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to targets (e.g., DNA topoisomerase II). Set grid parameters around the active site (20Å × 20Å × 20Å) and validate poses with RMSD clustering .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the methoxyphenyl group and Arg312) and binding free energy via MM-PBSA .
    Contradiction resolution: If crystallographic data (e.g., SHELX-refined structures) conflicts with docking poses, prioritize experimental electron density maps .

Advanced: How do researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Dose-response validation: Perform IC50_{50} assays (e.g., MTT on HeLa cells) under standardized conditions (e.g., 48-hr incubation). Compare results with literature using ANOVA to identify outliers .
  • Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition. A >10-fold selectivity ratio validates target specificity .
    Case example: Discrepancies in anticancer activity may arise from cell line heterogeneity (e.g., p53 status). Validate findings in isogenic cell pairs .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace nitro with cyano or methoxy groups). Prioritize derivatives with ClogP values <5 for bioavailability .
  • Biological testing: Compare IC50_{50} values across analogs. Use 3D-QSAR (CoMFA) to map steric/electrostatic contributions. A parabolic trend in logP vs. activity often emerges .
    Key finding: The nitro group at benzothiazole-C6 enhances DNA binding, while bulkier piperazine substituents reduce membrane permeability .

Advanced: How is conformational flexibility analyzed to optimize binding affinity?

Answer:

  • X-ray crystallography: Solve the crystal structure using SHELXL. Refine puckering parameters (Cremer-Pople coordinates) to quantify ring distortions in the piperazine moiety .
  • Torsion angle scans: Use Gaussian to rotate bonds (e.g., C-S-C in thioether) and plot energy profiles. Identify low-energy conformers (<5 kcal/mol) for docking .
    Outcome: The propan-1-one linker adopts a semi-rigid conformation, balancing entropy loss and target engagement .

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